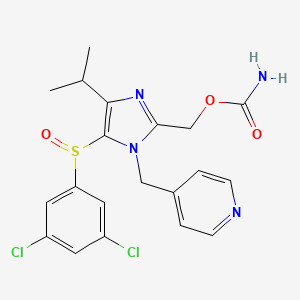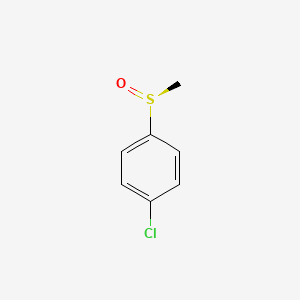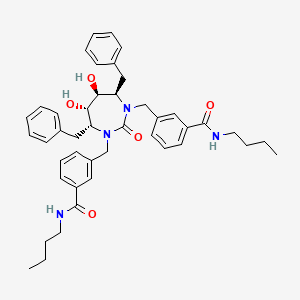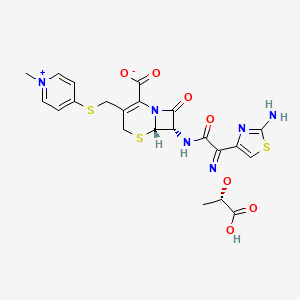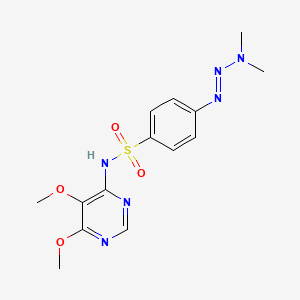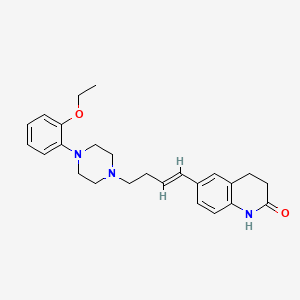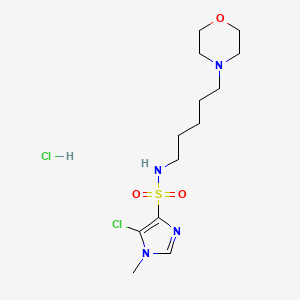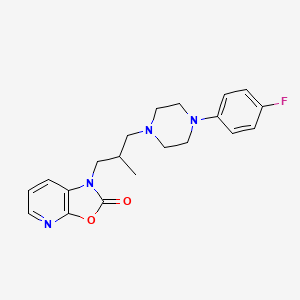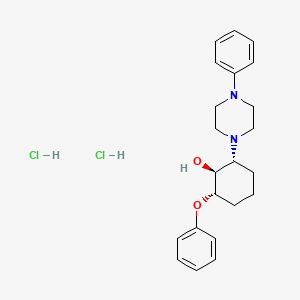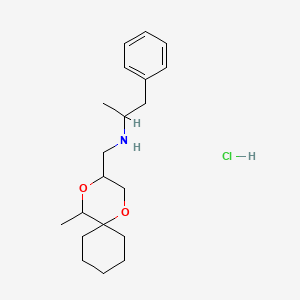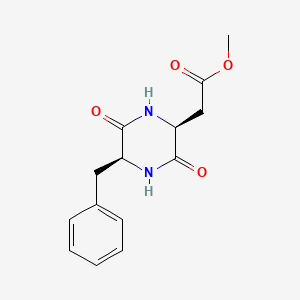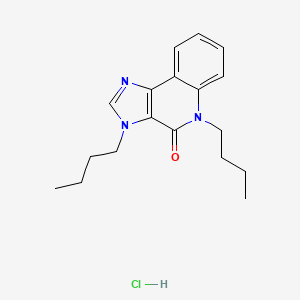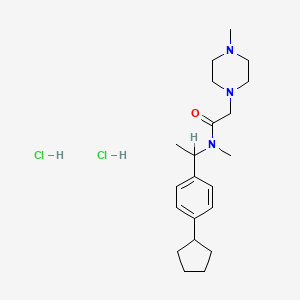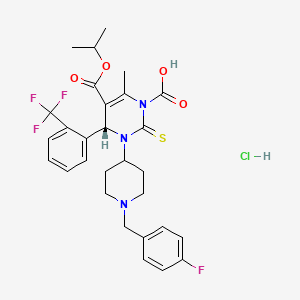
Dtpfpm, monohydrochloride (R(-))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dtpfpm, monohydrochloride (R(-))- is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.
Preparation Methods
The synthesis of Dtpfpm, monohydrochloride (R(-))- typically involves a series of chemical reactions that result in the formation of the desired compound. One common method involves the reaction of a protonated piperazine with appropriate reagents such as acyl reagents (chlorides, anhydrides) or Michael acceptors (activated alkenes, alkynes) under specific conditions . Industrial production methods may involve the use of batch or flow reactors, with the latter offering advantages in terms of efficiency and scalability .
Chemical Reactions Analysis
Dtpfpm, monohydrochloride (R(-))- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxidized derivatives, while in substitution reactions, different substituents may be introduced into the molecule .
Scientific Research Applications
Dtpfpm, monohydrochloride (R(-))- has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used to study the interactions between small molecules and biological targetsIn industry, it can be used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of Dtpfpm, monohydrochloride (R(-))- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .
Comparison with Similar Compounds
Dtpfpm, monohydrochloride (R(-))- can be compared with other similar compounds, such as dithieno[3,2-b:2′,3′-d]pyrrole derivatives. These compounds share some structural similarities but may differ in their specific chemical properties and applications. The unique features of Dtpfpm, monohydrochloride (R(-))- include its specific reactivity and the range of reactions it can undergo, making it a versatile compound in various research fields .
Conclusion
Dtpfpm, monohydrochloride (R(-))- is a compound with diverse applications in scientific research. Its unique chemical properties and ability to participate in various reactions make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential in their work.
Properties
CAS No. |
135100-65-1 |
|---|---|
Molecular Formula |
C29H32ClF4N3O4S |
Molecular Weight |
630.1 g/mol |
IUPAC Name |
(4R)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C29H31F4N3O4S.ClH/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19;/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39);1H/t25-;/m1./s1 |
InChI Key |
JOMYTNSTNLZQQF-VQIWEWKSSA-N |
Isomeric SMILES |
CC1=C([C@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
Canonical SMILES |
CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


